molecular formula C11H21FN2O2 B8807139 (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine

(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine

Cat. No.: B8807139
M. Wt: 232.29 g/mol
InChI Key: PWWDRFMQLZQJAY-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a fluorine atom. The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability.

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9-/m1/s1

InChI Key

PWWDRFMQLZQJAY-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common approach is to start with the piperidine ring and introduce the fluorine atom and aminomethyl group through selective functionalization reactions. The tert-butyl group is then introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to modify the piperidine ring or the substituents.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction can lead to various reduced forms of the piperidine ring.

Scientific Research Applications

Tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the tert-butyl group provides steric hindrance that influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3S,4R)-4-(aminomethyl)-3-chloropiperidine-1-carboxylate
  • tert-butyl (3S,4R)-4-(aminomethyl)-3-bromopiperidine-1-carboxylate
  • tert-butyl (3S,4R)-4-(aminomethyl)-3-iodopiperidine-1-carboxylate

Uniqueness

Tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding interactions. The fluorine atom can enhance metabolic stability and bioavailability, making this compound particularly valuable in medicinal chemistry.

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